2,3-Dibromobutane
Overview
Description
2,3-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a dibromo derivative of butane, where two bromine atoms are attached to the second and third carbon atoms of the butane chain. This compound exists in different stereoisomeric forms, including erythro-2,3-dibromobutane and threo-2,3-dibromobutane .
Mechanism of Action
Target of Action
2,3-Dibromobutane primarily targets alkenes in organic reactions . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in many biological and industrial chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as halogen addition . In this reaction, the bromine atoms in this compound are added to the carbon atoms of the alkene via anti addition . This results in the formation of a vicinal dihalide . The reaction proceeds through the formation of a cyclic bromonium ion intermediate .
Biochemical Pathways
The addition of this compound to alkenes affects the biochemical pathways involving these alkenes . The resulting vicinal dihalide can participate in further reactions, leading to various downstream effects . The specific pathways and their effects would depend on the nature of the alkene involved .
Pharmacokinetics
Given its molecular weight of 215914 , it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific alkene it reacts with . Generally, the addition of bromine atoms to the alkene results in the formation of a vicinal dihalide . This can alter the chemical properties of the alkene, potentially affecting its role in biological or chemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of aprotic solvents can facilitate the halogen addition reaction . Additionally, the compound’s boiling point of 431.15 K suggests that it is stable under normal environmental conditions but can evaporate under high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromobutane can be synthesized through the addition of bromine to 2-butene. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-butene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same electrophilic addition reaction, but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include the use of an inert solvent such as dichloromethane and maintaining a low temperature to control the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromobutane undergoes several types of chemical reactions, including:
Substitution Reactions: In the presence of a nucleophile, such as hydroxide ions, this compound can undergo nucleophilic substitution to form 2,3-butanediol.
Elimination Reactions: When treated with a strong base, this compound can undergo elimination reactions to form butenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Common reagents include potassium tert-butoxide in a non-polar solvent such as dimethyl sulfoxide.
Major Products:
Substitution Reactions: 2,3-Butanediol
Elimination Reactions: Butenes (1-butene and 2-butene)
Scientific Research Applications
2,3-Dibromobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into organic molecules.
Biology: It serves as a model compound in studies of stereochemistry and reaction mechanisms.
Medicine: Research into its potential use in pharmaceutical synthesis is ongoing.
Industry: It is used in the production of flame retardants and other brominated compounds.
Comparison with Similar Compounds
- 1,2-Dibromobutane
- 1,3-Dibromobutane
- 1,4-Dibromobutane
Comparison: 2,3-Dibromobutane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromobutane and 1,3-dibromobutane have different reactivity profiles due to the different positions of the bromine atoms on the butane chain .
Properties
IUPAC Name |
2,3-dibromobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXWFOGWXLJPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871128 | |
Record name | Butane, 2,3-dibromo- | |
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Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Butane, 2,3-dibromo- | |
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Record name | 2,3-Dibromobutane | |
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Vapor Pressure |
3.8 [mmHg] | |
Record name | 2,3-Dibromobutane | |
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CAS No. |
5408-86-6, 598-71-0, 5780-13-2 | |
Record name | 2,3-Dibromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5408-86-6 | |
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Record name | Butane, 2,3-dibromo-, (R*,R*)-(+-)- | |
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Record name | 2,3-Dibromobutane | |
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Record name | erythro-2,3-Dibromobutane | |
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Record name | dl-2,3-Dibromobutane | |
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Record name | 2,3-DIBROMOBUTANE | |
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Record name | Butane, 2,3-dibromo- | |
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Record name | Butane, 2,3-dibromo- | |
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Record name | 2,3-dibromobutane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dibromobutane?
A1: this compound has the molecular formula C4H8Br2 and a molecular weight of 215.92 g/mol.
Q2: Does this compound exhibit stereoisomerism?
A: Yes, this compound exists as two stereoisomers: a meso form (meso-2,3-dibromobutane) and a racemic form (DL-2,3-dibromobutane). [, , , , , , , , , ]
Q3: What spectroscopic techniques are useful for studying the conformational structure of this compound?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to study the conformational structure of this compound, particularly the rotational isomers present in different states of matter. [, , ]
Q4: How does this compound react in dehydrobromination reactions?
A: Dehydrobromination of this compound can occur via different stereochemical pathways depending on the catalyst used. For instance, bivalent-ion exchanged silica gels promote anti-mode debromination and non-stereospecific dehydrobromination. [] In contrast, alkali-ion exchanged silica gels predominantly lead to syn elimination. []
Q5: What role does the electronegativity of metal ions play in the catalytic activity of silica gels for dehydrobromination of this compound?
A: The catalytic activity of silica gels exchanged with different bivalent metal ions for dehydrobromination of this compound displays a reversed volcano-type pattern when plotted against the electronegativity of the metal ion. This suggests a correlation between the Lewis acidity of the metal ion and its catalytic activity. []
Q6: What are the proposed reaction intermediates involved in the dehydrobromination of this compound?
A: Proposed reaction intermediates for the dehydrobromination of this compound over silica gels include a bromonium ion. []
Q7: Can this compound be used in the synthesis of other compounds?
A: Yes, this compound serves as a precursor in the multi-step synthesis of 2,3-dimethyl-2,3-dihydrofuro(3,4-b)(1,4)dioxine-5,7-dicarboxylic acid, a novel material with potential applications in organic light-emitting devices. []
Q8: Is there evidence of this compound undergoing biodegradation?
A: Yes, studies demonstrate that significant biological dehalogenation of this compound occurs in soil, suggesting a biodegradation pathway for this compound. []
Q9: How does the stability of this compound in soil impact its environmental persistence?
A: Unlike readily hydrolyzed biocides, this compound does not easily break down in water. Its persistence in soil is primarily limited by its volatility rather than chemical or biological degradation. []
Q10: What analytical techniques are used to study the interaction of this compound derivatives with stationary phases in chromatography?
A: Thin-layer chromatography (TLC) is used to investigate the retention behavior of this compound derivatives on silica, employing mobile phases with varying strength, localization, and polarity. []
Q11: How is the Soczewinski method applied in the analysis of this compound derivatives' chromatographic behavior?
A: The Soczewinski method helps analyze the relationship between the structure of this compound derivatives and their retention factor (Rf) in TLC, revealing insights into the adsorption mechanism. []
Q12: What spectroscopic technique can be used to analyze the structure of inclusion compounds containing this compound?
A: Extended X-ray absorption fine structure (EXAFS) spectroscopy is valuable in probing the local structural properties of inclusion compounds containing this compound within host structures like catena-[(1,2-diaminopropane)cadmium(II) tetra-µ-cyanonickelate(II)]. []
Q13: Can EXAFS spectroscopy provide information about the interaction between this compound and the host structure in inclusion compounds?
A: Yes, EXAFS analysis can refine distances between nickel atoms in the host structure and bromine atoms in this compound, suggesting a degree of ordering of the guest molecules relative to the host. []
Q14: What early research focused on understanding the structure of this compound and related compounds?
A: Early research using electron diffraction techniques aimed to understand the molecular structures of meso and racemic this compound, specifically focusing on interactions between methyl and bromine groups on adjacent carbon atoms. []
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